2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide
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Overview
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Cascade Reactions
Thiourea-acetamides, which share structural motifs with "2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide," serve as versatile starting materials for synthesizing various heterocycles through one-pot cascade reactions. These processes are notable for their excellent atom economy, generating 2-iminothiazoles, thioparabanic acids, and other functionalized heterocycles efficiently. This method provides a benign approach to accessing important heterocycles like imidazo[1,2-c]pyrimidines, which are crucial in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).
Structural Analysis and Crystallography
The crystal structures of compounds structurally related to "this compound" have been studied to understand their molecular configuration and interactions better. These studies contribute to the foundational knowledge required for designing compounds with specific physical and chemical properties, crucial for drug design and materials science. The detailed analysis aids in the development of compounds with optimized efficacy and stability (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antitumor Activity
The structural backbone of "this compound" has been utilized in synthesizing novel compounds showing promising antitumor activities. These synthesized derivatives have been investigated for their inhibitory effects on various cancer cell lines, indicating the potential of such compounds in cancer therapy. The exploration of these derivatives provides insights into the structure-activity relationship, aiding in the design of more potent antitumor agents (Albratty, El-Sharkawy, & Alam, 2017).
Synthesis of Novel Heterocyclic Compounds
Research involving "this compound" often focuses on the synthesis of novel heterocyclic compounds, which are critical in developing new pharmaceuticals, agrochemicals, and materials. These studies provide valuable methodologies for generating diverse heterocyclic structures, contributing to the expansion of available compounds for further biological and materials science research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities and can bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole derivatives are known to be involved in a wide range of biological activities, suggesting that they could interact with multiple pathways .
Result of Action
The cellular and molecular effects of the compound would depend on its specific targets and mode of action. Given the wide range of activities associated with thiazole derivatives, the effects could potentially be quite diverse .
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-28-18-9-5-6-15(12-18)10-11-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-7-3-2-4-8-16/h5-6,9,12,14,16H,2-4,7-8,10-11,13H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZNKPIMKMNZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.